molecular formula C13H19NO4 B1609405 9-Angeloylretronecine N-oxide CAS No. 27773-86-0

9-Angeloylretronecine N-oxide

Cat. No. B1609405
CAS RN: 27773-86-0
M. Wt: 253.29 g/mol
InChI Key: HHIPTBVXCKBSAM-ZSXZLUMUSA-N
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Description

9-Angeloylretronecine N-oxide (9-ARNO) is a naturally occurring compound found in the leaves and stems of the plant Angelica archangelica. It has been studied for its potential therapeutic effects due to its anti-inflammatory and anti-oxidant properties. 9-ARNO has been studied in laboratory experiments to determine its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as to identify potential future directions for research.

Scientific Research Applications

9-Angeloylretronecine N-oxide: A Comprehensive Analysis

Antimicrobial Activity: 9-Angeloylretronecine N-oxide has been isolated from the aerial parts of Heliotropium bursiferum and shown to have antimicrobial activity against Bacillus subtilis and phytopathogenic fungi such as Candida tropicalis and Aspergillus niger at certain doses .

Quantitative Analysis: The compound has been subject to quantitative analysis using High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) Mass Spectrometry, demonstrating high resolution, precision, mass accuracy, and sensitivity .

Therapeutic Potential: While specific therapeutic applications are not detailed in the search results, 9-Angeloylretronecine N-oxide is mentioned as having potential therapeutic effects. Further research would be required to elucidate these applications.

Environmental Pollution Management: The compound has been studied for its role in environmental pollution management, although specific details are not provided in the search results. This could involve the degradation of environmental pollutants or monitoring environmental quality.

Industrial Manufacturing Processes: 9-Angeloylretronecine N-oxide may play a role in industrial manufacturing processes. The exact nature of this role is not specified in the search results and would require further investigation.

Defense Mechanism in Insects: Insects have been known to synthesize retronecine ester alkaloids, including N-oxides like 9-Angeloylretronecine N-oxide, for defense against predators. These compounds are stored in body tissues and can have various biological effects .

properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIPTBVXCKBSAM-ZSXZLUMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182107
Record name 9-Angeloylretronecine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Angeloylretronecine N-oxide

CAS RN

27773-86-0
Record name 9-Angeloylretronecine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Angeloylretronecine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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